DL-threo-3-Hydroxyaspartic acid

Glutamate Transport EAAT1 Pharmacology Substrate vs. Blocker

DL-threo-3-Hydroxyaspartic acid (DL-THA) is the definitive transportable pan-EAAT inhibitor for researchers who require mechanistic differentiation from non-transportable blockers. With balanced Ki values of 11, 19, and 14 μM for EAAT1, EAAT2, and EAAT3, it uniquely induces heteroexchange of endogenous glutamate—a property absent in DL-TBOA and subtype-selective inhibitors like dihydrokainate. This makes DL-THA the essential tool for probing glutamate spillover, transporter-mediated neurotoxicity, and for use as a validated in vivo excitotoxicity positive control. Procure with confidence for your neuropharmacology studies.

Molecular Formula C4H7NO5
Molecular Weight 149.10 g/mol
CAS No. 7298-99-9
Cat. No. B3416318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-threo-3-Hydroxyaspartic acid
CAS7298-99-9
Molecular FormulaC4H7NO5
Molecular Weight149.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)(C(=O)O)N
InChIInChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1
InChIKeyYYLQUHNPNCGKJQ-LWMBPPNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-threo-3-Hydroxyaspartic acid (CAS 7298-99-9): A Pharmacologically Defined EAAT Pan-Inhibitor and Transporter Substrate


DL-threo-3-Hydroxyaspartic acid (DL-THA, CAS 7298-99-9) is a non-proteinogenic amino acid derivative that acts as a competitive, transportable inhibitor of excitatory amino acid transporters (EAATs) 1–4, while functioning as a non-transportable blocker of EAAT5 . Unlike many modern EAAT inhibitors that are engineered as pure blockers, DL-THA retains substrate activity, allowing it to induce heteroexchange of endogenous glutamate—a mechanistically distinct property with significant implications for experimental design in neuropharmacology and glutamate homeostasis research [1]. This compound is widely used as a tool to probe EAAT function, synaptic glutamate spillover, and transporter-mediated neurotoxicity [2].

Why EAAT Inhibitors Are Not Interchangeable: The Functional Dichotomy of DL-threo-3-Hydroxyaspartic acid


Excitatory amino acid transporter (EAAT) inhibitors are not a monolithic class; they diverge sharply in transporter subtype selectivity, functional mechanism (substrate vs. blocker), and propensity to induce reverse transport or heteroexchange [1]. Substituting DL-threo-3-Hydroxyaspartic acid with a non-transportable blocker such as DL-TBOA—despite comparable potency at some EAAT subtypes—will fundamentally alter the experimental outcome because DL-THA is transported into cells and can trigger glutamate release via heteroexchange, whereas DL-TBOA simply blocks translocation [2]. Similarly, substituting with the EAAT2-selective inhibitor dihydrokainate will fail to recapitulate the pan-EAAT inhibition profile of DL-THA, leading to incomplete blockade of glutamate clearance and potentially confounding interpretations of synaptic and extrasynaptic glutamate dynamics [3]. The quantitative evidence below establishes precisely where and how DL-threo-3-Hydroxyaspartic acid differentiates from its closest functional analogs.

DL-threo-3-Hydroxyaspartic acid: Quantitative Differentiation Evidence for Procurement Decision-Making


EAAT1 Inhibition Potency: Comparable Affinity to DL-TBOA with Distinct Functional Consequences

In COS-1 cells expressing human EAAT1, DL-threo-3-hydroxyaspartate (DL-THA) inhibited [14C]glutamate uptake with a Ki of 58 μM, demonstrating potency nearly equivalent to the benchmark non-transportable blocker DL-TBOA (Ki = 42 μM) in the same assay system [1]. However, while DL-TBOA acts as a pure blocker that induces no detectable transport currents, DL-THA is a transportable inhibitor that is actively translocated by EAAT1 and can trigger glutamate heteroexchange [2]. For researchers studying EAAT1 function under conditions where substrate translocation versus pure blockade must be distinguished, DL-THA provides a mechanistically distinct tool compound.

Glutamate Transport EAAT1 Pharmacology Substrate vs. Blocker

EAAT Subtype Selectivity Profile: Broad Pan-Inhibition Across EAAT1-3 with Defined Ki Values

L-threo-3-Hydroxyaspartic acid (the active L-enantiomer present in the DL racemate) demonstrates a broad pan-inhibition profile across the three major CNS glutamate transporter subtypes, with Ki values of 11 μM for EAAT1, 19 μM for EAAT2, and 14 μM for EAAT3, measured in HEK293 cells expressing human transporters . In functional FLIPR membrane potential assays, the Km values are 3.6 μM (EAAT1), 3.8 μM (EAAT2), and 3.2 μM (EAAT3) . This profile contrasts sharply with selective inhibitors such as WAY-213613 (EAAT2-selective, IC50 = 85 nM, with 44–59× selectivity over EAAT1/EAAT3) and dihydrokainate (EAAT2-selective, Ki = 79 μM) [1]. For experiments requiring simultaneous blockade of multiple EAAT subtypes to study net glutamate clearance or spillover, DL-THA provides a uniquely balanced, non-selective inhibition profile.

EAAT Pharmacology Transporter Subtype Selectivity Glutamate Homeostasis

Comparative Potency vs. L-trans-PDC in Native Tissue: Superior Binding Affinity at Glutamate Uptake Sites

In autoradiographic studies using rat forebrain sections, L-threo-3-hydroxyaspartate (L-t-3OHA) was approximately one order of magnitude (10-fold) more potent than L-trans-pyrrolidine-2,4-dicarboxylate (L-t-PDC) as an inhibitor of [3H]L-aspartate binding to Na+-dependent glutamate uptake sites [1]. L-t-3OHA demonstrated weak inhibition of NMDA receptor binding (less than 40% inhibition at 100 μM) and negligible effects at non-NMDA receptor sites, confirming selectivity for transporter sites over ionotropic glutamate receptors at relevant concentrations [2]. This quantitative superiority in native tissue preparations distinguishes DL-THA from PDC-based inhibitors when high-affinity transporter site labeling or robust uptake blockade in brain slices is required.

Autoradiography Glutamate Transporter Binding Native Tissue Pharmacology

In Vivo Neurotoxicity: Stereospecific and Pathway-Dependent Neuronal Degeneration

Intrastriatal injection of 170 nmol DL-threo-3-hydroxyaspartate into the intact rat striatum produces neuronal degeneration accompanied by reductions in cholinergic and GABAergic neuronal markers [1]. Critically, this neurotoxic effect is dependent on an intact corticostriatal glutamatergic pathway; prior removal of the corticostriatal projection abolishes the lesioning capacity of DL-THA [2]. This pathway-dependence demonstrates that the compound's in vivo effects are mediated by potentiation of endogenously released synaptic glutamate—a functional consequence of its transportable substrate mechanism and pan-EAAT inhibition profile. This in vivo validation provides a level of functional characterization not available for many newer, non-substrate EAAT inhibitors that lack comparable in vivo neurotoxicity data.

Neurotoxicity Striatal Lesions Glutamate Excitotoxicity

Stereochemical Specificity: Threo Configuration Is Essential for EAAT1-4 Inhibitory Activity

A systematic structure-activity study of 3-substituted aspartate analogues demonstrated that the threo configuration is crucial for EAAT1-4 inhibitory activity, with IC50 values for L-threo-3-substituted Asp derivatives ranging from 0.49 to 15 μM [1]. Direct comparisons between (DL-threo)-19a-c and the corresponding (DL-erythro)-19a-c Asp analogues confirmed that the erythro diastereomers lack meaningful EAAT inhibitory activity [2]. This stereochemical requirement distinguishes DL-threo-3-Hydroxyaspartic acid from erythro-hydroxyaspartate variants, which show different pharmacological profiles including activity at NMDA receptors that confounds transporter-specific studies [3]. For procurement, this underscores that only the threo isomer provides the desired EAAT-inhibitory pharmacology.

Stereochemistry EAAT Inhibitor Design Structure-Activity Relationship

Functional Outcome: Epileptogenic Activity Distinct from Dihydrokainate

In rat dentate gyrus preparations, application of dihydrokainate (100 μM to 10 mM) induced epileptiform activity, whereas threo-3-hydroxyaspartate did not induce such activity under identical conditions [1]. This functional divergence—despite both compounds inhibiting glutamate uptake—suggests that the epileptogenic effects of dihydrokainate are not mediated solely by uptake inhibition, but may involve off-target actions or mechanistic differences related to transporter subtype selectivity [2]. For researchers studying glutamate transporter function in seizure models, DL-THA provides an uptake inhibitor that lacks the confounding pro-convulsant activity of dihydrokainate.

Epileptiform Activity Seizure Models Transporter Inhibition

DL-threo-3-Hydroxyaspartic acid: Validated Research Applications Based on Quantitative Evidence


Pan-EAAT Inhibition in Glutamate Clearance and Spillover Studies

For experiments requiring simultaneous blockade of EAAT1, EAAT2, and EAAT3 to assess net glutamate clearance or synaptic spillover, DL-threo-3-hydroxyaspartic acid provides balanced low-micromolar potency (Ki = 11, 19, and 14 μM for EAAT1, EAAT2, and EAAT3, respectively) . This broad inhibition profile is superior to subtype-selective inhibitors such as WAY-213613 or dihydrokainate, which would leave specific EAAT subtypes unblocked and confound interpretation of glutamate dynamics . The compound's transportable substrate mechanism also enables studies of heteroexchange-mediated glutamate release [1].

In Vivo Excitotoxicity Models Requiring a Validated Positive Control

DL-threo-3-hydroxyaspartic acid is one of the few EAAT inhibitors with well-characterized in vivo neurotoxicity, making it an essential positive control in excitotoxicity and neurodegeneration studies . Intrastriatal injection of 170 nmol reliably produces neuronal degeneration in the rat striatum, with effects that are contingent on an intact corticostriatal glutamatergic pathway . This pathway-dependent toxicity validates the compound's mechanism of action in vivo and provides a benchmark for evaluating novel neuroprotective agents or EAAT-targeting therapeutics.

Autoradiographic Mapping of Na+-Dependent Glutamate Uptake Sites

For ex vivo autoradiographic studies of glutamate transporter distribution in native brain tissue, L-threo-3-hydroxyaspartate (the active enantiomer in the DL racemate) demonstrates approximately 10-fold higher potency than L-trans-PDC as an inhibitor of [3H]L-aspartate binding . Its weak inhibition of NMDA receptors (less than 40% at 100 μM) and negligible activity at non-NMDA receptors ensures selective labeling of transporter sites over ionotropic glutamate receptors at relevant concentrations . This makes DL-THA the preferred ligand for high-affinity transporter site mapping in brain sections.

Mechanistic Studies Distinguishing EAAT Substrate Translocation from Pure Blockade

In studies designed to differentiate the functional consequences of EAAT substrate translocation versus pure transport blockade, DL-threo-3-hydroxyaspartic acid serves as a transportable inhibitor that induces heteroexchange of endogenous glutamate . This property contrasts sharply with non-transportable blockers like DL-TBOA, which inhibit uptake without inducing substrate-gated currents or glutamate release . At EAAT1, DL-THA and DL-TBOA exhibit comparable inhibitory potency (Ki = 58 μM vs. 42 μM) but divergent functional outcomes, enabling researchers to isolate the physiological roles of transporter substrate activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-threo-3-Hydroxyaspartic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.